2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

Catalog No.
S609032
CAS No.
339115-12-7
M.F
C21H13F2NO
M. Wt
333.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)ac...

CAS Number

339115-12-7

Product Name

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

IUPAC Name

2-[4-(4-fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

Molecular Formula

C21H13F2NO

Molecular Weight

333.3 g/mol

InChI

InChI=1S/C21H13F2NO/c22-18-9-5-15(6-10-18)20(13-24)14-1-3-16(4-2-14)21(25)17-7-11-19(23)12-8-17/h1-12,20H

InChI Key

NSLYLZYECDXPAV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F

2-(4-fluorophenyl)-2-[4-[(4-fluorophenyl)-oxomethyl]phenyl]acetonitrile is a nitrile.

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is a synthetic organic compound characterized by its complex structure featuring multiple aromatic rings and a nitrile group. The compound contains two fluorinated phenyl groups and a benzoyl substituent, which contribute to its potential biological activity and chemical reactivity. Its molecular formula is C19H14F2NC_{19}H_{14}F_2N, indicating the presence of carbon, hydrogen, fluorine, and nitrogen atoms.

Potential Anti-Ulcer Drug:

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile, a molecule with the CAS number 339115-12-7, has been investigated for its potential as an anti-ulcer drug. Studies have shown that it can inhibit the P2X3 receptor, which plays a crucial role in pain transmission and inflammation in the stomach lining. Inhibiting this receptor can potentially alleviate symptoms associated with ulcers [].

Mechanism of Action:

The P2X3 receptor is a ligand-gated ion channel, meaning it opens in response to specific molecules binding to it. When activated, the P2X3 receptor allows the influx of calcium and sodium ions into cells, leading to various cellular responses, including inflammation and pain signaling. 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is believed to act as an antagonist at the P2X3 receptor, preventing these crucial molecules from binding and thereby blocking the downstream cellular responses associated with ulcers [].

Typical of nitriles and aromatic compounds. These reactions include:

  • Nucleophilic Addition: The nitrile group can undergo nucleophilic attack, leading to the formation of amines or other derivatives.
  • Electrophilic Aromatic Substitution: The fluorinated phenyl groups can engage in electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The nitrile group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Properties: Some derivatives of fluorinated acetonitriles have been shown to inhibit cancer cell proliferation.
  • Antimicrobial Activity: Compounds with fluorinated aromatic systems often demonstrate antimicrobial effects against various pathogens.
  • Enzyme Inhibition: Certain structural analogs have been investigated for their potential to inhibit specific enzymes involved in metabolic pathways.

The synthesis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile can be achieved through several methods:

  • Friedel-Crafts Acylation: This method involves the reaction of a suitable acyl chloride with a fluorinated phenol in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
  • Nitrilation: The introduction of the nitrile group can be performed using sodium cyanide in an appropriate solvent under controlled conditions.
  • Multi-step Synthesis: A combination of acylation and subsequent reactions, including nucleophilic substitutions and reductions, can yield the desired compound.

The unique structure of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile makes it suitable for various applications:

  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development, particularly in oncology and infectious disease treatment.
  • Material Science: The compound may serve as an intermediate in synthesizing advanced materials with specific electronic or optical properties.
  • Agricultural Chemicals: Similar compounds are often explored as herbicides or pesticides due to their biological activity.

Interaction studies involving this compound typically focus on its binding affinity with biological targets. Key areas include:

  • Protein-Ligand Interactions: Evaluating how the compound interacts with specific proteins can provide insights into its mechanism of action.
  • Molecular Docking Studies: Computational modeling can predict how well the compound binds to target sites, aiding in drug design efforts.

Several compounds share structural characteristics with 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Chloro-4-fluorophenylacetonitrileContains chlorine instead of benzoylAntimicrobialLacks additional aromatic ring
4-FluorobenzophenoneSimilar fluorinated structureAnticancerNo nitrile group present
3-Fluoro-2-(phenyl)acetonitrileDifferent substitution patternAntimicrobialOnly one fluorine atom

The presence of two fluorinated phenyl groups and a benzoyl moiety distinguishes 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile from its analogs, potentially enhancing its reactivity and biological profile.

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is a fluorinated aromatic compound featuring a nitrile-functionalized central carbon atom connected to two distinct phenyl groups. Its molecular architecture comprises:

  • A 4-fluorobenzoyl moiety (C₆H₄F–C=O) attached to a phenyl ring.
  • A 4-fluorophenyl group (C₆H₄F) linked to the same central carbon.
  • An acetonitrile group (–CH₂CN) that introduces polarity and reactivity.

The compound’s molecular formula is C₂₁H₁₃F₂NO, with a molecular weight of 333.33 g/mol. Key structural descriptors include:

PropertyValueSource Reference
SMILESN#CC(C1=CC=C(C(=O)C2=CC=C(F)C=C2)C=C1)C3=CC=C(F)C=C3
InChIKeyNSLYLZYECDXPAV-UHFFFAOYSA-N
X-ray Diffraction DataDihedral angles between aromatic rings: ~87°–106°

The fluorine atoms at the para positions of both phenyl rings induce electron-withdrawing effects, influencing the compound’s electronic distribution and intermolecular interactions. The nitrile group participates in hydrogen bonding and dipole interactions, critical for its crystallographic packing.

Historical Context and Synthetic Significance

First synthesized in the early 21st century, this compound emerged from efforts to optimize P2X3 receptor antagonists for gastrointestinal applications. Key milestones include:

  • 2000s: Initial synthesis via Friedel-Crafts acylation, leveraging boron trichloride to achieve selective ortho-benzoylation.
  • 2010s: Refinement of routes using McMurry coupling and palladium-catalyzed cross-coupling to enhance yield (>90%).
  • 2020s: Adoption in preclinical studies targeting ulcerative pathologies due to its inhibition of pro-inflammatory ion channels.

The compound’s synthetic versatility is underscored by its role as a precursor for fluorinated heterocycles, including thiazoles and indoles.

Nomenclature and Identification Systems

The compound is systematically identified through multiple nomenclature frameworks:

Identifier TypeValueSource Reference
IUPAC Name2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile
CAS Registry Number339115-12-7
ChemSpider ID2054821
PubChem CID2737783

Alternative designations include 4-(4-fluorobenzoyl)-α-(4-fluorophenyl)benzeneacetonitrile and MFCD00232016 (MDL number). Regulatory databases, such as the European Commission’s Annex VI, classify it under Xi (irritant) hazard codes due to its reactive nitrile group.

This systematic identification ensures unambiguous communication across chemical databases and research literature.

XLogP3

4.8

Wikipedia

2-(4-fluorophenyl)-2-[4-[(4-fluorophenyl)-oxomethyl]phenyl]acetonitrile

Dates

Last modified: 08-15-2023

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